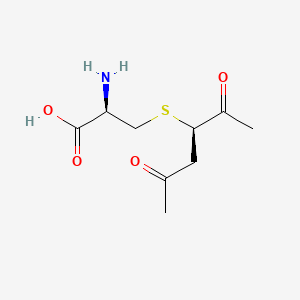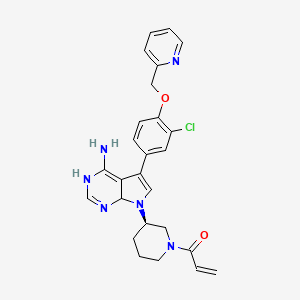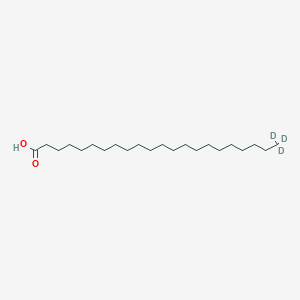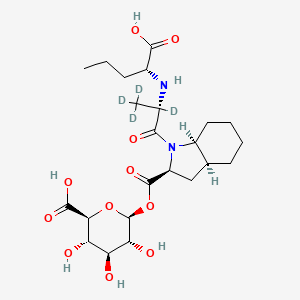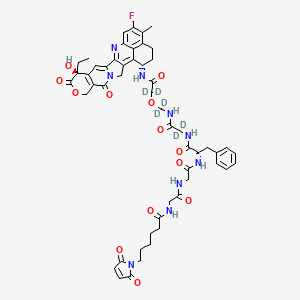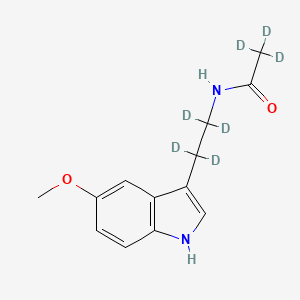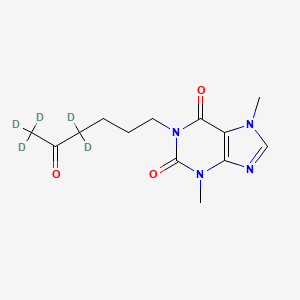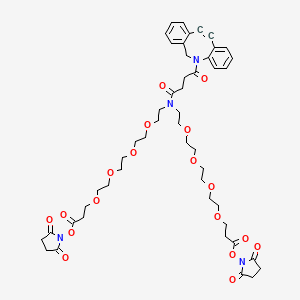
DBCO-N-bis(PEG4-NHS ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-N-bis(PEG4-NHS ester) is a compound widely used in the field of bioconjugation and click chemistry. It is a click chemistry crosslinker that contains two N-hydroxysuccinimide (NHS) ester groups and a dibenzocyclooctyne (DBCO) group. The NHS esters are reactive towards primary amines, allowing for the labeling of proteins and other amine-containing molecules. The DBCO group is highly reactive with azide groups via copper-free click chemistry, making it a valuable tool for bioorthogonal reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-N-bis(PEG4-NHS ester) typically involves the conjugation of DBCO with PEG4-NHS ester. The NHS ester moiety is moisture-sensitive and hydrolyzes readily, so it is crucial to handle it under an inert atmosphere and prepare stock solutions immediately before use. The reaction is favored at near-neutral pH (6-9) and with concentrated protein solutions. Non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffer are recommended .
Industrial Production Methods
Industrial production of DBCO-N-bis(PEG4-NHS ester) involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) and maintaining the reaction at specific temperatures to optimize efficiency. The final product is purified through techniques such as dialysis or desalting to remove non-reactive reagents .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-N-bis(PEG4-NHS ester) primarily undergoes bioorthogonal reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is copper-free and involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages .
Common Reagents and Conditions
The common reagents used in reactions with DBCO-N-bis(PEG4-NHS ester) include azide-containing molecules. The reaction conditions typically involve aqueous buffers at physiological pH and temperature ranges (2-37°C). The reaction times can vary from a few hours to overnight, depending on the concentration and temperature .
Major Products
The major products formed from the reactions of DBCO-N-bis(PEG4-NHS ester) are triazole-linked conjugates. These products are stable and can be used for various applications, including protein labeling and modification .
Wissenschaftliche Forschungsanwendungen
DBCO-N-bis(PEG4-NHS ester) has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: It is employed in the labeling and modification of proteins, peptides, and other biomolecules.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic tools.
Industry: It is utilized in the production of antibody-drug conjugates and other bioconjugates for therapeutic and diagnostic purposes
Wirkmechanismus
The mechanism of action of DBCO-N-bis(PEG4-NHS ester) involves the reaction of the NHS ester groups with primary amines to form stable amide bonds. The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming stable triazole linkages. This copper-free click reaction is bioorthogonal, meaning it does not interfere with natural biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-NHS ester: Contains a single NHS ester group and a DBCO group.
DBCO-PEG12-NHS ester: Similar to DBCO-PEG4-NHS ester but with a longer PEG spacer.
Azido-dPEG4-NHS ester: Contains an azide group instead of a DBCO group
Uniqueness
DBCO-N-bis(PEG4-NHS ester) is unique due to its dual NHS ester groups, which allow for the simultaneous labeling of multiple amine-containing molecules. This feature makes it particularly useful for creating complex bioconjugates and enhancing the efficiency of labeling reactions .
Eigenschaften
Molekularformel |
C49H62N4O18 |
|---|---|
Molekulargewicht |
995.0 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C49H62N4O18/c54-42(11-12-43(55)51-37-40-7-2-1-5-38(40)9-10-39-6-3-4-8-41(39)51)50(19-23-64-27-31-68-35-33-66-29-25-62-21-17-48(60)70-52-44(56)13-14-45(52)57)20-24-65-28-32-69-36-34-67-30-26-63-22-18-49(61)71-53-46(58)15-16-47(53)59/h1-8H,11-37H2 |
InChI-Schlüssel |
LTXDZCUWVWVRMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


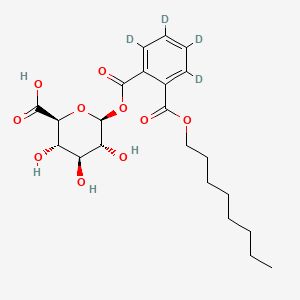
![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)


